(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(o-tolyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a pyrimidine ring, and a tolyl group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyrimidine ring is a six-membered ring with two nitrogen atoms . The tolyl group is a methyl-substituted phenyl group.Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Research demonstrates that compounds similar to (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(o-tolyl)methanone, particularly those involving pyrimidinone and oxazinone derivatives, exhibit notable antimicrobial properties. These compounds were synthesized using citrazinic acid as a starting material and showed good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).
Structural and Molecular Analysis
- Crystal and Molecular Structure : A study focusing on a compound closely related to our target molecule involved detailed spectroscopic characterization and crystal structure analysis, highlighting the importance of structural determination in understanding the properties of such chemical entities (Lakshminarayana et al., 2009).
Anticancer Potential
- Anticancer Activity : Compounds structurally similar to the target molecule have shown promise as potential anticancer agents. For example, novel pyrazole derivatives exhibited higher anticancer activity than the reference drug doxorubicin in certain cases (Hafez et al., 2016).
Imaging Applications in Parkinson's Disease
- PET Agent for Parkinson's Disease : A related compound was developed as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This research underscores the potential application of such compounds in neurological disorder diagnostics (Wang et al., 2017).
Pharmacokinetics and Metabolism
- Pharmacokinetics Study : A similar compound was studied for its metabolism, excretion, and pharmacokinetics, particularly in the context of type 2 diabetes treatment. Such studies are crucial for understanding the behavior of these compounds in biological systems (Sharma et al., 2012).
Nonlinear Optics and Electronics
- Nonlinear Optics (NLO) Properties : A study explored the NLO properties of phenyl pyrimidine derivatives, emphasizing the potential of such compounds in medicine and NLO fields. This area of research opens avenues for high-tech applications in optoelectronics (Hussain et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . The compound may also interact with other targets such as the Pregnane X receptor .
Mode of Action
The compound interacts with its target, GPR119, to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound affects the biochemical pathways related to glucose metabolism and insulin secretion. By stimulating the GPR119 receptor, it enhances the secretion of insulin from pancreatic β-cells and incretin hormones from the gastrointestinal tract . These hormones play a crucial role in maintaining glucose homeostasis in the body.
Pharmacokinetics
The compound’s interaction with gpr119 suggests that it may have good bioavailability and can reach its target cells effectively .
Result of Action
The compound’s action results in the stimulation of insulin and incretin hormone secretion, leading to improved glucose control. This can potentially help in the management of type 2 diabetes .
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-11-4-2-3-5-14(11)15(21)20-7-6-13(10-20)22-16-18-8-12(17)9-19-16/h2-5,8-9,13H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHUMXMOCKXIFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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